molecular formula C14H10N2Na2O6S B13787877 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt

Katalognummer: B13787877
Molekulargewicht: 380.29 g/mol
InChI-Schlüssel: HSMKYUPVPFDCDV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and as a pH indicator. The compound is also known by its synonym, Mordant Yellow 7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-Hydroxy-3-methylbenzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt has diverse applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological pathways. The sulfonic acid group enhances the compound’s solubility and stability, making it effective in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt stands out due to its high stability, vibrant color, and versatility in various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry .

Eigenschaften

Molekularformel

C14H10N2Na2O6S

Molekulargewicht

380.29 g/mol

IUPAC-Name

disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI-Schlüssel

HSMKYUPVPFDCDV-UHFFFAOYSA-L

Kanonische SMILES

CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.